molecular formula C5HBrCl2N4 B15089355 2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine

2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B15089355
M. Wt: 267.90 g/mol
InChI Key: HIJXUWFYFKTKQU-UHFFFAOYSA-N
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Description

2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with bromine and chlorine atoms substituting at specific positions. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with sodium azide, followed by bromination. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) bromide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and potassium carbonate.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with hydrogen peroxide can yield corresponding oxides, while reduction with lithium aluminum hydride can produce reduced forms.

    Cyclization Reactions: The triazole and pyrimidine rings can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require catalysts like palladium or platinum.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Due to its potential biological activities, it is being explored as a lead compound for the development of new therapeutic agents.

    Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death. The compound’s ability to induce apoptosis in cancer cells has been attributed to its interaction with key signaling pathways involved in cell cycle regulation .

Comparison with Similar Compounds

2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: This compound also features a fused triazole and pyrimidine ring system but with different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with a different arrangement of the triazole and pyrimidine rings.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C5HBrCl2N4

Molecular Weight

267.90 g/mol

IUPAC Name

2-bromo-5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C5HBrCl2N4/c6-4-10-5-9-2(7)1-3(8)12(5)11-4/h1H

InChI Key

HIJXUWFYFKTKQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC(=N2)Br)N=C1Cl)Cl

Origin of Product

United States

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